molecular formula C10H9ClO B8761224 2-Chlorobenzylideneacetone

2-Chlorobenzylideneacetone

Cat. No. B8761224
M. Wt: 180.63 g/mol
InChI Key: FHDSETHROOWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzylideneacetone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorobenzylideneacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzylideneacetone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chlorobenzylideneacetone

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-(2-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3

InChI Key

FHDSETHROOWFCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 200 g (1.4 mole) of 2-chlorobenzaldehyde in 500 ml of acetone is treated with 200 ml of water, cooled in an ice bath, then treated with 40 ml of 10% NaOH by drops. The mixture is kept below 40° C. After the addition is complete the mixture is stirred at 25° C. for 1.5 hours, then acidified with 10% HCl. The mixture is diluted with water and extracted with benzene. 0.5 g of toluene-sulfonic acid is added to the benzene solution and the mixture refluxed under a water separator. A total of 6 ml of water is collected. The mixture is cooled, shaken with bicarbonate, dried (Na2SO4), and evaporated. Distillation gives 150 g (60%) of 4-(2-chlorophenyl)-but-3-ene-2-one, b.p. 106°-120° C. @ 1 mm Hg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
40 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixed solution of acetone (294 ml) and an aqueous solution (1.4 l) of sodium hydroxide (22.0 g) was added 2-chlorobenzaldehyde (70.3 g), and the mixture was stirred at room temperature for 5 hours. Excess acetone was evaporated under reduced pressure, and to the residue was added ethyl acetate (1.4 l). The mixture was subjected to extraction, and the ethyl acetate layer was washed with brine and dried (anhydrous magnesium sulfate). Under reduced pressure, ethyl acetate was evaporated to give crude 2-chlorobenzalacetone (94.6 g) as yellow oil, which was used for the following reaction without further purification.
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One

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